5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position and a methoxy group at the 7-position on the indole ring, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of indole, the core structure of this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
It has been reported that 5-bromo derivatives of indole phytoalexins have been screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . The results showed that some analogues had activity comparable to that of cisplatin, a commonly used chemotherapy drug .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Temporal Effects in Laboratory Settings
It is known that indole derivatives can exhibit a wide range of biological activities
Metabolic Pathways
Indole derivatives are known to be involved in a wide range of metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 5-substituted-7-methoxy-2,3-dihydro-1H-indol-2-one derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-indol-2-one
- 7-methoxy-2,3-dihydro-1H-indol-2-one
- 5-bromo-7-methoxyindole
Uniqueness
5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and methoxy groups on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these groups may also influence its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-7-methoxy-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-4-6(10)2-5-3-8(12)11-9(5)7/h2,4H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUJJUFNTYIDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360886-58-3 |
Source
|
Record name | 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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